

An In-depth Technical Guide to the Physicochemical Properties of Piperacillin-d5

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Compound of Interest

Compound Name: Piperacillin-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **piperacillin-d5**, a deuterated analog of the broad-spectrum β -lactam antibiotic, piperacillin. This document is intended for use by researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. The information is presented in a structured format, including tabulated quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate understanding and application in a laboratory setting.

Core Physicochemical Properties

Piperacillin-d5 is a stable, isotopically labeled version of piperacillin, which is widely used as an internal standard in pharmacokinetic and bioanalytical studies.^[1] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Quantitative Data Summary

The key physicochemical properties of **piperacillin-d5** and its non-labeled counterpart, piperacillin, are summarized in the tables below for easy comparison.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₂ D ₅ N ₅ O ₇ S	[2]
Molecular Weight	522.59 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	>150°C (decomposition)	[2]

Table 1: Physicochemical Properties of **Piperacillin-d5**

Property	Value	Reference
pKa ₁ (Carboxylic Acid)	3.37 ± 0.06	[3]
pKa ₂ (Secondary Amide)	8.96 ± 0.10	[3]
Aqueous Solubility	0.119 mg/mL (256.8 mg/L) at 20°C	[4]
Solubility in Organic Solvents	Slightly soluble in DMSO, Ethanol, Methanol	[2]

Table 2: Acidity and Solubility Properties of Piperacillin (as a proxy for **Piperacillin-d5**)

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are based on established analytical techniques.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of piperacillin using potentiometric titration.

Materials:

- Piperacillin powder

- Automatic potentiometric titrator with a pH glass electrode
- Standardized hydrochloric acid (HCl) solution (approx. 1 M)
- Standardized sodium hydroxide (NaOH) solution (approx. 0.2 M), freshly prepared and free of carbonate
- High-purity water (purged with argon to remove CO₂)
- Sodium chloride (NaCl)
- Thermostatic magnetic stirrer
- Calibrated analytical balance

Procedure:

- **Preparation of Piperacillin Solution:** Accurately weigh a precise amount of piperacillin powder and dissolve it in a known volume of 0.1 M NaCl solution to achieve a final concentration of approximately 10-50 µM. The NaCl is used to maintain a constant ionic strength.
- **Initial pH Adjustment:** Place the piperacillin solution in a thermostatically controlled vessel at $25 \pm 1^\circ\text{C}$ and stir continuously. Add the standardized HCl solution to adjust the initial pH of the solution to approximately 3.0.
- **Titration:** Titrate the acidified piperacillin solution with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 10 µL) and record the pH value after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the volume of NaOH added against the measured pH. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Sophisticated software can be used to calculate the pKa values from the titration data by analyzing the derivatives of the titration curve.^[3]

Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines the determination of the equilibrium aqueous solubility of piperacillin using the shake-flask method.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Piperacillin powder
- High-purity water
- Shake-flask apparatus or orbital shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
- Calibrated analytical balance

Procedure:

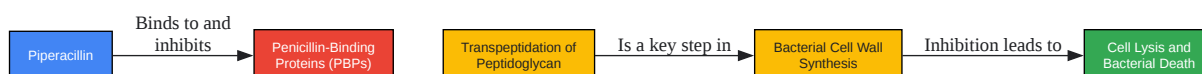
- **Sample Preparation:** Add an excess amount of piperacillin powder to a flask containing a known volume of high-purity water. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the flasks and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.
- **Sample Analysis:** Carefully withdraw a sample from the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

- **Quantification:** Determine the concentration of piperacillin in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to a standard curve of known piperacillin concentrations.

Signaling and Metabolic Pathways

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Piperacillin, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic stress. The primary target of piperacillin is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[8]

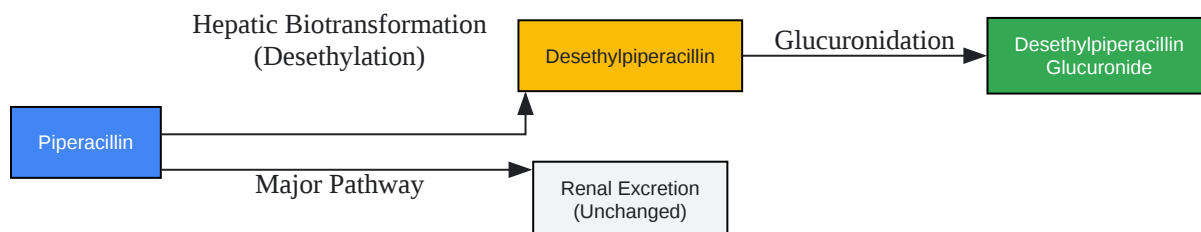


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Mechanism of Action of Piperacillin.

Metabolic Pathway

Piperacillin is largely excreted from the body unchanged, primarily through the kidneys.[2] However, a minor portion undergoes metabolism in the liver. The primary metabolic transformation is the desethylation of the ethyl group on the dioxopiperazine ring, forming the desethylpiperacillin metabolite.[3] This metabolite can then be further conjugated with glucuronic acid to form desethylpiperacillin glucuronide.[1]



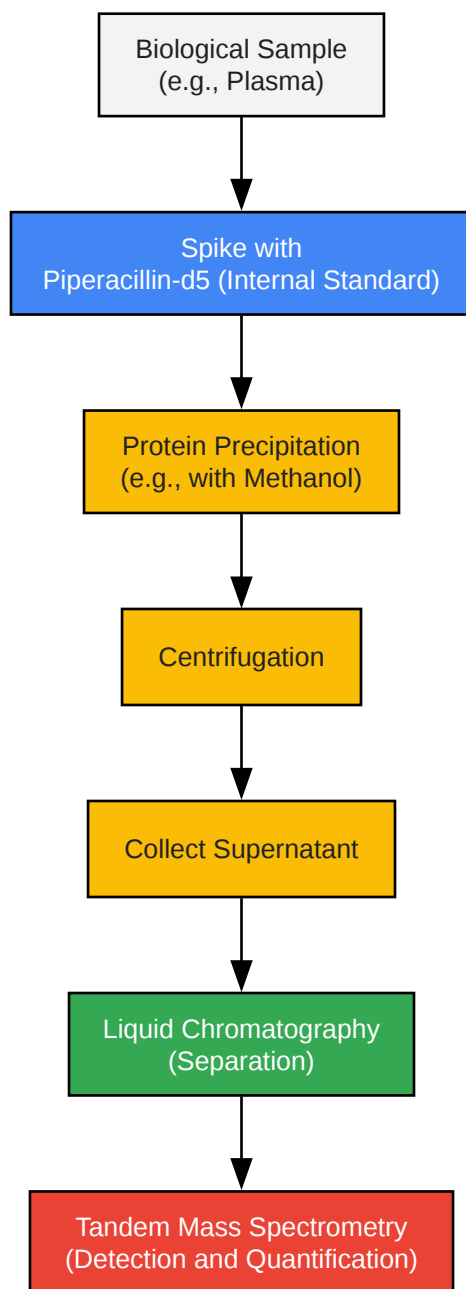
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Metabolic Pathway of Piperacillin.

Experimental Workflows

Analytical Workflow: Quantification by LC-MS/MS

The quantification of piperacillin and its deuterated internal standard, **piperacillin-d5**, in biological matrices is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

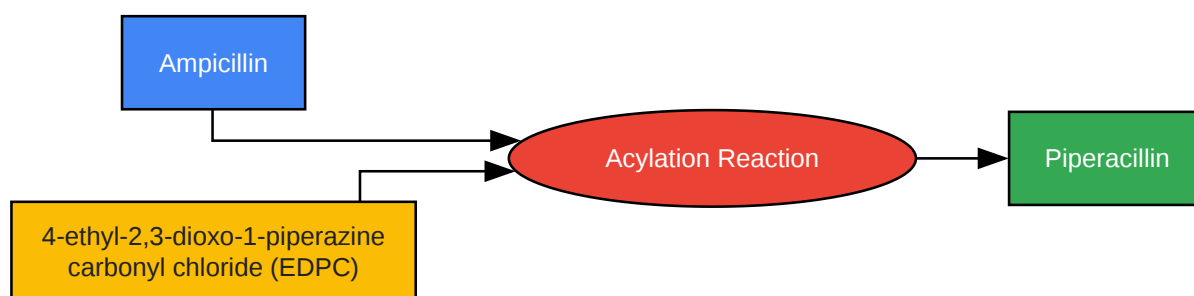


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LC-MS/MS Analytical Workflow.

Synthesis Workflow

Piperacillin is synthesized via a semi-synthetic route, typically starting from ampicillin.[2] The process involves the acylation of the amino group of ampicillin with an activated derivative of 4-ethyl-2,3-dioxopiperazine.



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Simplified Synthesis Workflow of Piperacillin.

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